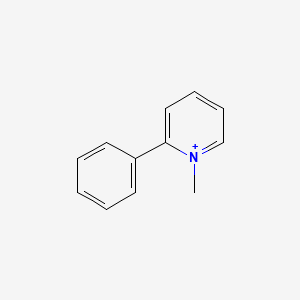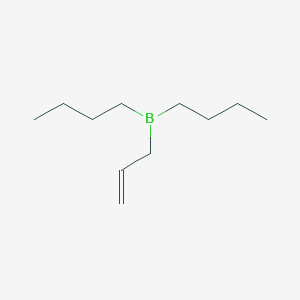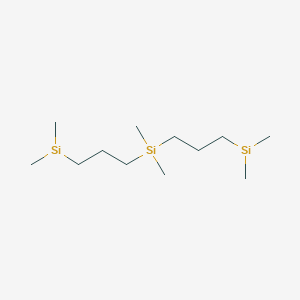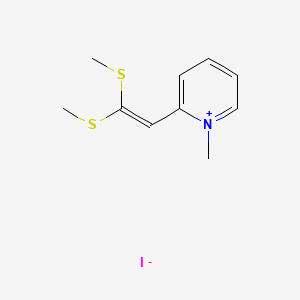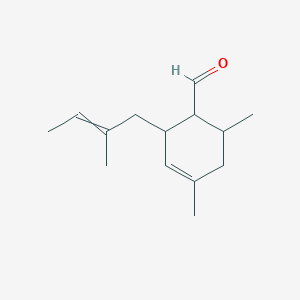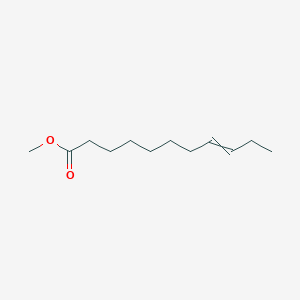
Methyl undec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undec-8-enoate is typically synthesized through the esterification of undecylenic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
C11H20O2+CH3OH→C12H22O2+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process is optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
Methyl undec-8-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Methyl undec-8-enoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of methyl undec-8-enoate involves its bifunctional nature, with both an ester group and a terminal double bond. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate. The terminal double bond is particularly reactive in polymerization and metathesis reactions, while the ester group can undergo hydrolysis and transesterification .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another fatty acid methyl ester with a similar structure but a different position of the double bond.
Methyl linoleate: Contains two double bonds, making it more reactive in certain reactions.
Methyl erucate: A longer-chain fatty acid methyl ester with different physical properties.
Uniqueness
Methyl undec-8-enoate is unique due to its terminal double bond, which provides high reactivity and versatility in chemical synthesis. Its bio-based origin from castor oil also makes it a sustainable and environmentally friendly option .
Properties
CAS No. |
54299-06-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-8-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5H,3,6-11H2,1-2H3 |
InChI Key |
AZADXTURMQEOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
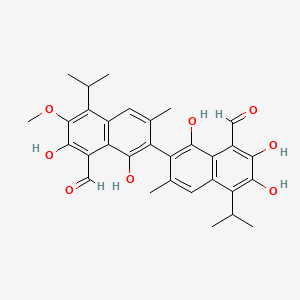
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
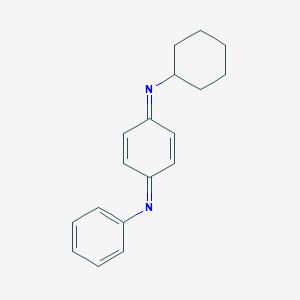
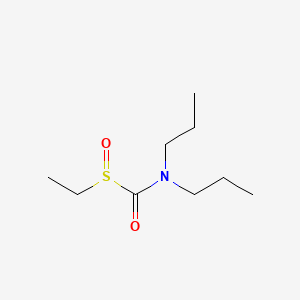
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
